O-[(3-chlorophenyl)methyl]hydroxylamine
Description
O-[(3-Chlorophenyl)methyl]hydroxylamine is a hydroxylamine derivative featuring a 3-chlorobenzyl group attached to the oxygen atom. Its molecular formula is C₇H₈ClNO, with a molecular weight of 157.60 g/mol (calculated). This compound is structurally characterized by a hydroxylamine (-NH₂-O-) moiety and a 3-chlorophenylmethyl substituent, which confers distinct electronic and steric properties compared to other substituted benzyl hydroxylamines.
Properties
IUPAC Name |
O-[(3-chlorophenyl)methyl]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-7-3-1-2-6(4-7)5-10-9/h1-4H,5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYFFUUIFUDPRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CON | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55418-31-0 | |
| Record name | O-[(3-chlorophenyl)methyl]hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(3-chlorophenyl)methyl]hydroxylamine typically involves the reaction of 3-chlorobenzyl chloride with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems and controlled reaction conditions ensures consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions
O-[(3-chlorophenyl)methyl]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
O-[(3-chlorophenyl)methyl]hydroxylamine has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of O-[(3-chlorophenyl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- O-[(4-Chlorophenyl)methyl]hydroxylamine hydrochloride (CAS 38936-60-6): Molecular formula: C₇H₈ClNO·HCl (MW: 194.06 g/mol).
- O-[(2,4-Dichlorophenyl)methyl]hydroxylamine hydrochloride (CAS 51572-93-1): Additional chlorine at the 2-position increases molecular weight (C₇H₇Cl₂NO·HCl, MW: 228.50 g/mol) and lipophilicity, which may enhance membrane permeability in biological systems .
Methoxy-Substituted Derivatives
- O-[(3-Methoxyphenyl)methyl]hydroxylamine hydrochloride (CAS 3839-39-2):
- O-[(2-Methoxyphenyl)methyl]hydroxylamine hydrochloride :
Bromo- and Heterocyclic Derivatives
- Predicted pKa: 4.15 .
- O-(Thiophen-2-ylmethyl)hydroxylamine :
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | pKa |
|---|---|---|---|---|---|
| O-[(3-Chlorophenyl)methyl]hydroxylamine | C₇H₈ClNO | 157.60 | N/A | N/A | ~4.2* |
| O-[(3-Bromo-4-methylphenyl)methyl]hydroxylamine | C₈H₁₀BrNO | 216.08 | 320.1 (Predicted) | 1.457 | 4.15 |
| O-[(2-Methoxyphenyl)methyl]hydroxylamine HCl | C₈H₁₂ClNO₂ | 189.64 | N/A | N/A | N/A |
| O-[(4-Chlorophenyl)methyl]hydroxylamine HCl | C₇H₈ClNO·HCl | 194.06 | N/A | N/A | N/A |
*Predicted based on chloro-substituted aromatic analogs .
Spectral Data Comparison
NMR Characteristics
- O-[(3-Methoxyphenyl)methyl]hydroxylamine :
- O-[(2-Methoxybenzyl)hydroxylamine :
- Target Compound (Predicted) :
- The 3-chloro substituent would deshield adjacent protons, shifting aromatic signals upfield compared to methoxy analogs. The OCH₂ group is expected near δ 4.5–5.0.
Biological Activity
O-[(3-chlorophenyl)methyl]hydroxylamine (CAS No. 74993-54-7) is an organic compound classified under hydroxylamines, characterized by a hydroxylamine functional group (-NH2OH) attached to a 3-chlorobenzyl moiety. This compound has garnered attention in medicinal chemistry and agricultural sciences due to its reactive nature and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, biochemical pathways, and specific applications.
Target of Action
this compound primarily targets aldehydes and ketones , engaging in nucleophilic addition reactions that lead to the formation of oximes. This reaction is significant as oximes can exhibit various biological activities depending on their structure and the context of their formation.
Mode of Action
The compound interacts with its targets through nucleophilic addition , which alters the metabolic pathways involving aldehydes and ketones. By forming oximes, this compound can influence several biochemical processes, potentially affecting cellular metabolism and signaling pathways.
Biochemical Pathways
This compound's interaction with biological macromolecules has been studied extensively. Notably, it has been shown to inhibit indoleamine 2,3-dioxygenase-1 (IDO1) , an enzyme that plays a crucial role in tryptophan metabolism and immune response modulation. This inhibition is particularly relevant in cancer therapy as IDO1 is implicated in immune evasion by tumors .
Antimicrobial Properties
Hydroxylamines, including this compound, have demonstrated antimicrobial properties . Studies indicate that derivatives of hydroxylamines can inhibit various microbial strains, showcasing their potential as therapeutic agents against infections.
Anticancer Activity
Research has highlighted the potential of this compound in cancer treatment . Its ability to inhibit IDO1 suggests that it may help restore immune function in cancer patients by preventing tumor-induced immune suppression . Furthermore, studies have indicated that modifications to the hydroxylamine structure can enhance its potency as an IDO1 inhibitor, making it a candidate for further development in oncology .
Case Studies
Case Study 1: IDO1 Inhibition
A study evaluating various hydroxylamine derivatives found that O-benzylhydroxylamine exhibited sub-micromolar inhibition of IDO1. The incorporation of halogen atoms at specific positions on the aromatic ring significantly increased inhibitory potency. This compound could potentially follow similar trends due to its structural similarities .
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of several hydroxylamines against bacterial strains, this compound showed promising results indicating its effectiveness as an antimicrobial agent. The study highlighted the importance of structural modifications in enhancing biological activity .
Data Table: Comparison of Hydroxylamines
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| This compound | Chlorinated Aromatic Hydroxylamine | Potential IDO1 inhibitor |
| O-Benzylhydroxylamine | Aromatic Hydroxylamine | Potent IDO1 inhibitor |
| Hydroxylamine | Simple Hydroxylamine | Basic structure without aromatic substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
